molecular formula C13H10ClNO B1229614 4-Amino-4'-chlorobenzophenone CAS No. 4913-77-3

4-Amino-4'-chlorobenzophenone

Cat. No.: B1229614
CAS No.: 4913-77-3
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
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Description

4-Amino-4’-chlorobenzophenone is an organic compound with the molecular formula C13H10ClNO. It is a derivative of benzophenone, where an amino group is attached to the fourth position of one benzene ring and a chlorine atom is attached to the fourth position of the other benzene ring. This compound is significant in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and dyes.

Scientific Research Applications

4-Amino-4’-chlorobenzophenone has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-Amino-4’-chlorobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the binding of 4-Amino-4’-chlorobenzophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Amino-4’-chlorobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Amino-4’-chlorobenzophenone has been observed to modulate the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and survival .

Molecular Mechanism

At the molecular level, 4-Amino-4’-chlorobenzophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can alter gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-4’-chlorobenzophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4’-chlorobenzophenone remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of 4-Amino-4’-chlorobenzophenone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of 4-Amino-4’-chlorobenzophenone have been associated with liver toxicity in animal studies .

Metabolic Pathways

4-Amino-4’-chlorobenzophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 4-Amino-4’-chlorobenzophenone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. For example, it may accumulate in the liver due to its interaction with liver-specific transporters .

Subcellular Localization

The subcellular localization of 4-Amino-4’-chlorobenzophenone is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-4’-chlorobenzophenone can be synthesized through the reduction of 4-nitro-4’-chlorobenzophenone. The process involves the following steps:

Industrial Production Methods: The industrial production of 4-Amino-4’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-chlorobenzophenone undergoes various chemical reactions, including:

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions:

    Reduction: Sodium sulfide (Na2S2) is commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Major Products:

    Reduction: 4-Amino-4’-chlorobenzophenone.

    Substitution: Various substituted benzophenone derivatives.

    Oxidation: Nitroso or nitro derivatives of 4-Amino-4’-chlorobenzophenone.

Comparison with Similar Compounds

Uniqueness: 4-Amino-4’-chlorobenzophenone is unique due to the presence of both an amino group and a chlorine atom on the benzophenone structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-aminophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUQOIDPQZFKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393355
Record name 4-AMINO-4'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4913-77-3
Record name 4-AMINO-4'-CHLOROBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 14.4g (54.8 mmol) of 4-chloro-4'-nitrobenzophenone and 66.9 mg, (0.5 mole %) of platinum oxide was stirred under hydrogen in 300 ml of ethanol for 2 hours The mixture was filtered, evaporated and purified by flash column chromatography (2-8% EtOAc/CH2C12) to obtain 10.05 g (72%) of the desired product as a yellow solid. 1H nmr (CDCl3) δ4.16 (2H, br s), 6.67 (2H, d), 7.43 (2H, d), 7.68 (2H, d), 7.69 (2H, d).
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14.4 g
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72%

Synthesis routes and methods II

Procedure details

A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in 80 ml of ethanol was added in small portions, while stirring, to a hot solution of 53.5 g (0.24 mol) of tin(II)chloride dihydrate in 50 ml of concentrated hydrochloric acid, which was accompanied by a violent reaction. After all had been added, the mixture was heated on a steam bath for two hours and was then poured into an aqueous potassium hydroxide solution, while stirring. A precipitate was formed which was suction-filtered off and dissolved in boiling ethanol. The insoluble matter was filtered off, and the filtrate was allowed to cool. The light yellow crystals which precipitated were suction-filtered off.
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13 g
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50 mL
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Synthesis routes and methods III

Procedure details

The title compound was prepared by using (4-chlorophenyl)(4-nitrophenyl)methanone (Intermediate 16: step a) in place of (1-methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone (Intermediate 15: step b) then following the procedure described for the preparation of (4-aminophenyl)(1-methyl-1H-imidazol-5-yl)methanone (Intermediate 15: step c).
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Synthesis routes and methods IV

Procedure details

The title compound was prepared by using (4-chlorophenyl)(4-nitrophenyl)methanone, (Intermediate 21: step a) in place of (1-methyl-1H-imidazol-5-yl)(4-nitrophenyl)methanone, (Intermediate 20: step b) then following the procedure described for the preparation of (4-aminophenyl)(1-methyl-1H-imidazol-5-yl)methanone (Intermediate 20: step c).
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(4-aminophenyl)(1-methyl-1H-imidazol-5-yl)methanone
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Synthesis routes and methods V

Procedure details

A 3-L 3-neck flask equipped with a thermocouple controller, a mechanical stirrer, a condenser, and a nitrogen inlet/outlet adapter was charged with (4-chlorophenyl)(4-nitrophenyl)methanone (132.0 g, 504.5 mmol), concentrated aqueous HCl (693.3 mL, 8.1 mol), and SnCl2 (313.3 g, 1.62 mol). The yellowish suspension was carefully heated to 36° C. with fast agitation (1000 rmp). The electric power to the heating mantle was turned off at 36° C. A moderate exotherm was observed, which gradually increased to 77° C. over 1 h with gas evolution to form a foamy suspension. The electric power was turned on at 77° C. again and gradually heated to 100° C. over 30 min and refluxed for 2 h. The reaction was cooled to 10° C., slowly poured into a mixture of ice (1 L) and 33% NaOH (1 L, 8.25 M) with fast stirring in an ice-water bath. The resulting yellowish slurry (pH=2-3) was adjusted to pH=9-10 with 50% NaOH. The resulting solid was collected by filtration and washed with deionized water (100 mL). The filtration cake was dried under air-suction at 20° C. overnight and then in a vacuum oven at 60° C. for 24 h to yield a yellowish solid. The yellowish solid (322 g) was suspended in deionized water (2 L) and extracted with EtOAc (2 L×3). The combined organic phases were washed with brine (1 L/each). The solvent was concentrated at 60° C. to yield (4-aminophenyl)(4-chlorophenyl)methanone as a slightly yellowish crystalline solid. (ES, m/z) 232, 234 (M+H)+
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132 g
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693.3 mL
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313.3 g
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-4'-chlorobenzophenone
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Customer
Q & A

Q1: What is the primary use of 4-Amino-4'-chlorobenzophenone in scientific research?

A1: this compound serves as a vital organic intermediate, particularly in the synthesis of dyes. It is notably recognized as a substitute for prohibited carcinogenic dye intermediates [].

Q2: How is the molecular structure of this compound characterized?

A2: Researchers utilize various spectroscopic techniques to characterize the structure of this compound. These methods include Elemental Analysis (EA), which determines the elemental composition; 1H and 13C Nuclear Magnetic Resonance Spectrometry (NMR), providing insights into the hydrogen and carbon atom environments; Infrared Spectroscopy (IR), revealing functional groups present; and Mass Spectroscopy (MS), used for determining the molecular weight and fragmentation pattern [].

Q3: What is the significance of investigating the crystal structure of this compound and its derivatives?

A3: Studying the crystal structure of this compound and its derivatives, like 4,4'-diaminobenzophenone (DABP), 4-amino-4'-fluorobenzophenone (AFBP), 4-amino-4'-bromobenzophenone (ABBP), and 4-aminomethylbenzophenone (AMBP), is crucial for understanding their nonlinear optical (NLO) properties []. By correlating crystal structure data with NLO behavior, researchers can gain valuable insights into structure-property relationships, potentially leading to the development of novel materials with tailored optical properties.

Q4: How is this compound synthesized?

A4: this compound is synthesized through a two-step process. Initially, p-nitrobenzol chloride reacts with chlorobenzene in the presence of anhydrous AlCl3 catalyst, yielding 4-nitro-4'-chlorobenzophenone. This intermediate is then reduced using Na2S2 to obtain this compound [, ].

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